molecular formula C13H22O B12072455 Cyclopentanone, 2-(2-octen-1-yl)- CAS No. 65737-52-2

Cyclopentanone, 2-(2-octen-1-yl)-

Cat. No.: B12072455
CAS No.: 65737-52-2
M. Wt: 194.31 g/mol
InChI Key: QHEUOYOHVATZEB-UHFFFAOYSA-N
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Description

Cyclopentanone, 2-(2-octen-1-yl)-, also known as (E)-2-(2-octenyl)cyclopentanone, is an organic compound with the molecular formula C13H22O. It is characterized by a cyclopentanone ring substituted with an octenyl group at the second position. This compound is known for its peach-like odor with a hint of jasmine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanone, 2-(2-octen-1-yl)- can be synthesized through various synthetic routes. One common method involves the reaction of cyclopentanone with an appropriate octenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by nucleophilic substitution with the octenyl halide.

Industrial Production Methods

In industrial settings, the production of cyclopentanone, 2-(2-octen-1-yl)- often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-(2-octen-1-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the octenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

Cyclopentanone, 2-(2-octen-1-yl)- has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the fragrance industry due to its pleasant odor and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of cyclopentanone, 2-(2-octen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopentanone, 2-(2-octen-1-yl)- can be compared with other similar compounds, such as:

    Cyclopentanone: The parent compound, which lacks the octenyl group and has different chemical properties and applications.

    Cyclohexanone: A similar cyclic ketone with a six-membered ring, used in different industrial applications.

    2-Pentanone: A smaller ketone with different reactivity and uses.

The uniqueness of cyclopentanone, 2-(2-octen-1-yl)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

65737-52-2

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2-oct-2-enylcyclopentan-1-one

InChI

InChI=1S/C13H22O/c1-2-3-4-5-6-7-9-12-10-8-11-13(12)14/h6-7,12H,2-5,8-11H2,1H3

InChI Key

QHEUOYOHVATZEB-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C/CC1CCCC1=O

Canonical SMILES

CCCCCC=CCC1CCCC1=O

density

0.880-0.900

physical_description

Colourless liquid;  peachy jasmine character

solubility

insoluble in water;  soluble in hexane and fats
Miscible at room temperature (in ethanol)

Origin of Product

United States

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